4-Bromo-4'-fluoro-3-methoxy-1,1'-biphenyl
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Overview
Description
4-Bromo-4’-fluoro-3-methoxy-1,1’-biphenyl is an organic compound that belongs to the biphenyl family. Biphenyl compounds consist of two benzene rings connected by a single bond. The presence of bromine, fluorine, and methoxy groups on the biphenyl structure makes this compound unique and of interest in various chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4’-fluoro-3-methoxy-1,1’-biphenyl can be achieved through several methods, with the Suzuki–Miyaura cross-coupling reaction being one of the most common. This method involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base. The reaction typically occurs under mild conditions and is highly efficient.
Example Reaction:
Reactants: 4-Bromo-3-methoxyphenylboronic acid and 4-Fluoroiodobenzene
Catalyst: Palladium(II) acetate (Pd(OAc)₂)
Base: Potassium carbonate (K₂CO₃)
Solvent: Tetrahydrofuran (THF)
Temperature: Reflux conditions
Industrial Production Methods
In an industrial setting, the production of 4-Bromo-4’-fluoro-3-methoxy-1,1’-biphenyl may involve large-scale Suzuki–Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4’-fluoro-3-methoxy-1,1’-biphenyl undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups (bromine and fluorine) and an electron-donating group (methoxy) on the biphenyl structure influences its reactivity towards electrophilic substitution reactions.
Nucleophilic Substitution: The bromine and fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) as catalysts.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of biphenyl carboxylic acids.
Reduction: Formation of biphenyl alcohols.
Scientific Research Applications
4-Bromo-4’-fluoro-3-methoxy-1,1’-biphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-4’-fluoro-3-methoxy-1,1’-biphenyl depends on its specific application. In chemical reactions, the compound acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4’-fluoro-1,1’-biphenyl
- 4-Bromo-3-methoxy-1,1’-biphenyl
- 4-Fluoro-3-methoxy-1,1’-biphenyl
Uniqueness
4-Bromo-4’-fluoro-3-methoxy-1,1’-biphenyl is unique due to the simultaneous presence of bromine, fluorine, and methoxy groups on the biphenyl structure. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C13H10BrFO |
---|---|
Molecular Weight |
281.12 g/mol |
IUPAC Name |
1-bromo-4-(4-fluorophenyl)-2-methoxybenzene |
InChI |
InChI=1S/C13H10BrFO/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8H,1H3 |
InChI Key |
WIXIAIYDXGKKDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=C(C=C2)F)Br |
Origin of Product |
United States |
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